1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H8F6O It is characterized by the presence of trifluoromethyl groups and a phenyl ring, making it a fluorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one or the corresponding carboxylic acid.
Reduction: Formation of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 1,1,1-Trifluoro-2-propanone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-ol is unique due to the presence of both trifluoromethyl groups and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H8F6O |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-3-1-6(2-4-7)5-8(17)10(14,15)16/h1-4,8,17H,5H2 |
InChI Key |
WQJVQIDUJSJOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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